molecular formula C10H11N3 B12446153 1-Benzyl-1H-imidazol-4-amine

1-Benzyl-1H-imidazol-4-amine

Katalognummer: B12446153
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: XHUPXWTZLUZOGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1H-imidazol-4-amine is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom and an amine group at the fourth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halides, sulfonates, and other electrophiles under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced amines.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1H-imidazol-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-1H-imidazole: Lacks the amine group at the fourth position.

    1H-Imidazole-4-amine: Lacks the benzyl group at the nitrogen atom.

    1-Benzyl-2-methyl-1H-imidazole: Substituted with a methyl group at the second position instead of an amine at the fourth position.

Uniqueness: 1-Benzyl-1H-imidazol-4-amine is unique due to the presence of both the benzyl group and the amine group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H11N3

Molekulargewicht

173.21 g/mol

IUPAC-Name

1-benzylimidazol-4-amine

InChI

InChI=1S/C10H11N3/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,11H2

InChI-Schlüssel

XHUPXWTZLUZOGM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.